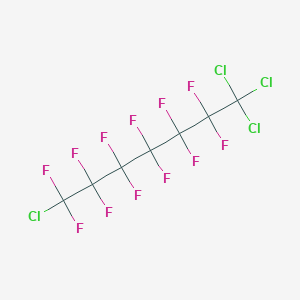
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane is a chemical compound with the molecular formula C₇Cl₄F₁₂ and a molecular weight of 453.868 g/mol . This compound is characterized by its high fluorine and chlorine content, making it a member of the class of perfluorinated compounds. These compounds are known for their stability and resistance to degradation, which makes them useful in various industrial applications.
Preparation Methods
The synthesis of 1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane typically involves the reaction of tetrachloromethane (carbon tetrachloride) with tetrafluoroethylene . The reaction conditions often require high temperatures and pressures to facilitate the formation of the desired product. The industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, this compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the carbon-fluorine bonds.
Addition Reactions: The compound can participate in addition reactions, particularly with unsaturated compounds.
Common reagents used in these reactions include strong bases for nucleophilic substitution and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology and Medicine: The compound’s stability and resistance to degradation make it useful in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with various substrates, influencing their chemical properties. The pathways involved include halogen bonding and van der Waals interactions , which contribute to its stability and reactivity.
Comparison with Similar Compounds
1,1,1,7-Tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane can be compared with other perfluorinated compounds such as:
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane
- 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol
These compounds share similar properties such as high fluorine content and chemical stability. this compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and application potential.
Properties
CAS No. |
1550-21-6 |
|---|---|
Molecular Formula |
C7Cl4F12 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
1,1,1,7-tetrachloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane |
InChI |
InChI=1S/C7Cl4F12/c8-6(9,10)4(18,19)2(14,15)1(12,13)3(16,17)5(20,21)7(11,22)23 |
InChI Key |
UWNCPGUOJVBEEG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(C(C(C(Cl)(Cl)Cl)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B14753675.png)
![3,9-Dioxatricyclo[6.1.0.0~2,4~]nonane](/img/structure/B14753677.png)

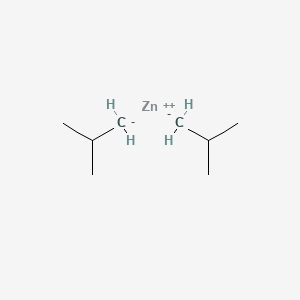
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
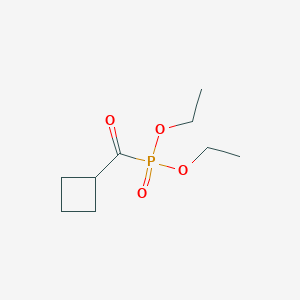
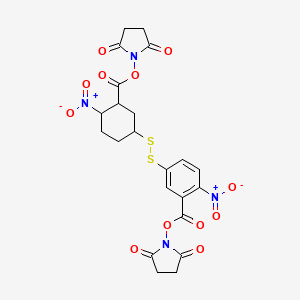

![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
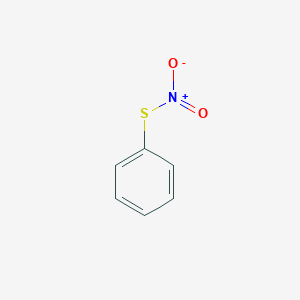
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
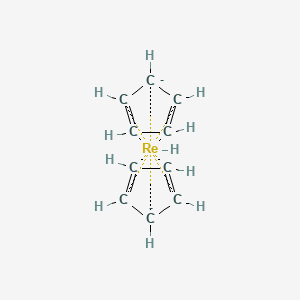
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
